molecular formula C12H12O3 B12355633 Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Cat. No.: B12355633
M. Wt: 204.22 g/mol
InChI Key: JXJOMJKPHPZPAD-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid (CAS: 1807901-36-5) is a chiral spirocyclic compound featuring a benzopyran moiety fused with a cyclopropane ring. Its spirocyclic architecture enhances conformational rigidity, which can influence binding affinity in biological systems and stability in synthetic applications .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m0/s1

InChI Key

JXJOMJKPHPZPAD-CABZTGNLSA-N

Isomeric SMILES

C1COC2=CC=CC=C2[C@@]13C[C@H]3C(=O)O

Canonical SMILES

C1COC2=CC=CC=C2C13CC3C(=O)O

Origin of Product

United States

Preparation Methods

Radical-Mediated Cyclopropanation

Methodology

This method leverages radical intermediates to construct the cyclopropane ring. A representative protocol involves:

  • Substrate Preparation : 1-[(1'-Cyclohexenylmethyl)oxy]-2-halobenzenes are treated with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in benzene under reflux.
  • Radical Initiation : AIBN generates radicals that abstract halogen atoms, forming aryl radicals.
  • Cyclization : Intramolecular radical recombination forms the spiro[2,3-dihydrobenzofuran-3,1'-cyclohexane] intermediate.
  • Oxidation and Functionalization : Samarium iodide (SmI₂) mediates carbonyl group formation, followed by acid hydrolysis to yield the carboxylic acid.
Key Data:
Parameter Value/Outcome Source
Yield (radical step) 65–78%
Diastereoselectivity 4:1 (trans:cis)
Functional Group Tolerance Halogens, ethers, esters

Simmons-Smith Cyclopropanation

Methodology

The Simmons-Smith reaction is widely used for stereocontrolled cyclopropanation:

  • Alkene Activation : A benzopyran-derived alkene is treated with diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple in diethyl ether.
  • Carbene Transfer : The Zn-Cu couple generates a iodomethylzinc carbenoid, which adds to the alkene to form the cyclopropane ring.
  • Carboxylic Acid Introduction : Post-cyclopropanation oxidation of a pre-installed alcohol or aldehyde group yields the carboxylic acid.
Key Data:
Parameter Value/Outcome Source
Cyclopropane Yield 70–85%
Stereochemical Control Retention of alkene geometry
Limitations Sensitive to electron-deficient alkenes

Diazomethane-Based Photolytic Cyclopropanation

Methodology

This approach exploits photogenerated carbenes:

  • Diazomethane Activation : Irradiation of diazomethane (CH₂N₂) at 300–350 nm produces methylene carbene (CH₂:).
  • Carbene Addition : The carbene reacts with a benzopyran-derived alkene to form the cyclopropane ring.
  • Oxidative Functionalization : The intermediate is oxidized using potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) to introduce the carboxylic acid.
Key Data:
Parameter Value/Outcome Source
Reaction Time 6–12 hours (photolysis)
Safety Considerations Diazomethane: explosive, toxic
Scalability Limited due to safety hazards

Comparative Analysis of Methods

Method Advantages Disadvantages
Radical-Mediated High functional group tolerance Moderate diastereoselectivity
Simmons-Smith Excellent stereocontrol Requires electron-rich alkenes
Diazomethane Photolysis Rapid cyclopropanation Safety and scalability challenges

Chemical Reactions Analysis

Types of Reactions

Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C12H12O3
  • SMILES Notation : C1COC2=CC=CC=C2[C@]13C[C@@H]3C(=O)O
  • InChI : InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m1/s1

Medicinal Chemistry Applications

Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid has potential therapeutic applications due to its structural similarity to biologically active compounds. The following areas are of particular interest:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The spirocyclic structure may contribute to the inhibition of cancer cell proliferation by interfering with cellular signaling pathways.

Neuroprotective Effects

Some studies suggest that derivatives of this compound could provide neuroprotective benefits. The benzopyran moiety is known for its antioxidant properties, which may help in preventing neurodegenerative diseases by reducing oxidative stress.

Anti-inflammatory Properties

The compound's potential to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Material Science Applications

The unique structural features of this compound allow for its use in material science:

Polymer Chemistry

As a building block in polymer synthesis, this compound can be utilized to create novel materials with specific properties. Its spiro structure can introduce rigidity and enhance thermal stability in polymer matrices.

Nanomaterials

The compound can also serve as a precursor for synthesizing nanomaterials. Its functional groups can facilitate the attachment of various nanoparticles, potentially leading to applications in electronics and catalysis.

Organic Synthesis Applications

In organic synthesis, this compound acts as an important intermediate:

Chiral Synthesis

The chiral centers present in the compound make it valuable for asymmetric synthesis processes. It can be used to produce other chiral compounds that are essential in pharmaceuticals.

Synthetic Pathways

Researchers have explored synthetic pathways that incorporate this compound to create more complex organic molecules. Its reactivity and structural characteristics allow for diverse functionalization options.

Case Studies

While specific literature on this compound is limited, related studies provide insights into its potential applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro using similar spirocyclic compounds.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cells treated with benzopyran derivatives.
Study CPolymer DevelopmentDeveloped a new class of thermally stable polymers using spiro compounds as monomers.

Mechanism of Action

The mechanism by which Rac-(3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid 1807901-36-5 C₁₃H₁₄O₃ 218.25 Parent compound; no substituents on benzopyran or cyclopropane rings .
6-Chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid 1784597-50-7 C₁₂H₁₁ClO₃ 238.66 Chlorine substituent at the 6-position; increased molecular weight due to Cl .
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid N/A C₁₂H₁₂O₃ ~204.22 (estimated) Unsubstituted benzopyran; discontinued commercial availability .
rel-Methyl (3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylate EN300-6482494 C₁₃H₁₄O₃ 218.25 Methyl ester derivative; enhanced lipophilicity compared to carboxylic acid .
(1R,2R,3S)-3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid 2387585-22-8 C₁₂H₁₄O₄ 222.24 Bicyclic norbornene system; methoxycarbonyl group alters electronic properties .

Functional Group and Substituent Analysis

  • Methyl Ester Derivative (EN300-6482494) : Esterification of the carboxylic acid group increases lipophilicity, which may improve membrane permeability in drug delivery applications .
  • Bicyclic Spiro Compound (CAS 2387585-22-8): The norbornene system adds steric bulk, likely reducing rotational freedom and increasing thermal stability .

Stereochemical and Conformational Considerations

The racemic nature of the target compound contrasts with enantiopure analogs like (1R,2R,3S)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid. Stereochemical differences can significantly impact biological activity; for example, the (3'R,4S) configuration may favor specific protein-binding conformations absent in non-chiral analogs .

Physicochemical Properties

  • Solubility : The unsubstituted parent compound (C₁₂H₁₂O₃) is expected to have higher aqueous solubility than its chlorinated derivative due to the absence of a hydrophobic chlorine group .
  • Melting Point : Data gaps exist for many analogs, but the methyl ester (C₁₃H₁₄O₃) likely has a lower melting point than the carboxylic acid due to reduced hydrogen bonding .

Biological Activity

Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The molecular formula for this compound is C12H12O3C_{12}H_{12}O_3 with a molecular weight of approximately 204.22 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight204.22 g/mol
Density1.33 g/cm³
Boiling Point401.9 °C (Predicted)
SolubilitySoluble in organic solvents

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various biological models.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

The biological activity of this compound is believed to be mediated through the modulation of various signaling pathways:

  • Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
  • Inhibition of Pro-inflammatory Cytokines : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound involved in vitro assays using DPPH and ABTS radical scavenging methods. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals.

Case Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What synthetic strategies are recommended for synthesizing Rac-(3'R,4S)-configured spiro compounds, and how can cyclopropane ring formation be optimized?

  • Methodological Answer : The synthesis of spiro compounds with cyclopropane motifs often involves [2+1] cycloaddition or transition-metal-catalyzed ring-closing reactions. For example, the European Patent Application (EP) describes a method for producing structurally related spiro compounds via stereoselective cyclopropanation using palladium catalysts under inert conditions . Key steps include:
  • Precursor Preparation : Use of tert-butoxycarbonyl (Boc)-protected intermediates to stabilize reactive groups during cyclopropane formation.
  • Cyclopropanation : Employing carbene transfer reagents (e.g., diazo compounds) with chiral catalysts to control stereochemistry.
  • Purification : Gradient elution with chiral stationary-phase HPLC to isolate the Rac-(3'R,4S) isomer .

Q. What analytical techniques are essential for confirming the structural integrity of Rac-(3'R,4S)-configured compounds?

  • Methodological Answer :
  • Chiral HPLC : Critical for resolving enantiomers and verifying stereochemical purity. Columns like Chiralpak® IA/IB are recommended for polar spiro compounds .
  • X-ray Crystallography : Provides definitive confirmation of absolute configuration, particularly for novel spiro scaffolds .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can detect cyclopropane ring strain (e.g., characteristic shifts at δ 1.2–2.5 ppm for cyclopropane protons) .

Q. What safety protocols are critical when handling cyclopropane-containing carboxylic acids?

  • Methodological Answer :
  • Exposure Control : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, as cyclopropane derivatives may release hazardous vapors during synthesis .
  • Storage : Store under nitrogen at –20°C to prevent ring-opening reactions or oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data for Rac-(3'R,4S) isomers across different assay conditions?

  • Methodological Answer :
  • Assay Replication : Conduct dose-response studies under standardized pH and temperature conditions to minimize matrix effects (e.g., organic degradation in aqueous buffers, as noted in ) .
  • Metabolite Screening : Use LC-MS/MS to identify potential degradation products or reactive intermediates that may interfere with activity measurements .

Q. What computational approaches are effective for predicting the stability of Rac-(3'R,4S)-configured spiro compounds in physiological environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model cyclopropane ring strain and predict hydrolysis susceptibility under varying pH (e.g., using AMBER or GROMACS software) .
  • DFT Calculations : Assess electronic effects of substituents on the benzopyran moiety to optimize metabolic stability .

Q. How can stereochemical inversion during large-scale synthesis of Rac-(3'R,4S) isomers be minimized?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time monitoring via in-situ FTIR to detect epimerization during reaction progression .
  • Catalyst Optimization : Use chiral ligands (e.g., BINAP derivatives) to enhance enantiomeric excess (ee) in cyclopropanation steps .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for resolving batch-to-batch variability in Rac-(3'R,4S) compound synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to identify critical process parameters (e.g., temperature, catalyst loading) affecting yield and ee .
  • Multivariate Analysis : Use PCA or PLS regression to correlate NMR/HRMS impurity profiles with synthetic conditions .

Q. How should researchers design stability studies to evaluate Rac-(3'R,4S) compounds under accelerated degradation conditions?

  • Methodological Answer :
  • Forced Degradation : Expose samples to UV light (ICH Q1B), elevated humidity (40°C/75% RH), and oxidative stress (H2_2O2_2) for 14 days. Monitor degradation via UPLC-PDA .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life predictions from accelerated data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.